molecular formula C9H13NO B13603920 (S)-1-(5-Methylpyridin-3-yl)propan-2-ol

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol

Cat. No.: B13603920
M. Wt: 151.21 g/mol
InChI Key: SXWHPHVZJRYHFM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is a chiral alcohol compound with a pyridine ring substituted at the 5-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-methyl-3-pyridinecarboxaldehyde using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products

    Oxidation: 5-Methyl-3-pyridinecarboxaldehyde or 5-methyl-3-pyridinecarboxylic acid.

    Reduction: 5-Methyl-3-pyridinepropane.

    Substitution: 5-Methyl-3-pyridinepropyl halides or amines.

Scientific Research Applications

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and chiral alcohol moiety play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Methylpyridin-3-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.

    1-(5-Methylpyridin-3-yl)ethanol: A similar compound with a shorter carbon chain.

    1-(5-Methylpyridin-3-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.

Uniqueness

(S)-1-(5-Methylpyridin-3-yl)propan-2-ol is unique due to its specific chiral configuration and the presence of the pyridine ring, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific functional groups make it valuable in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-1-(5-methylpyridin-3-yl)propan-2-ol

InChI

InChI=1S/C9H13NO/c1-7-3-9(4-8(2)11)6-10-5-7/h3,5-6,8,11H,4H2,1-2H3/t8-/m0/s1

InChI Key

SXWHPHVZJRYHFM-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)O

Canonical SMILES

CC1=CC(=CN=C1)CC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.